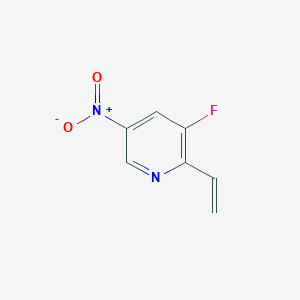
3-Fluoro-5-nitro-2-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-nitro-2-vinylpyridine is a heterocyclic aromatic compound with the molecular formula C7H5FN2O2. This compound is characterized by the presence of a fluorine atom, a nitro group, and a vinyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 3-Fluoro-5-nitro-2-vinylpyridine can be achieved through several synthetic routes. One common method involves the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid. This method typically yields the desired compound in moderate yields . Another approach involves the use of the Schiemann reaction, where the diazonium salt of 2-amino-5-nitropyridine is decomposed in the presence of fluoroboric acid to introduce the fluorine atom . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Fluoro-5-nitro-2-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles, such as methoxide ions, to form derivatives like 2-methoxy-5-nitropyridine.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The vinyl group can undergo oxidation to form epoxides or other oxidized derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles to form substituted pyridines.
Common reagents used in these reactions include sodium methoxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Fluoro-5-nitro-2-vinylpyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-nitro-2-vinylpyridine and its derivatives involves interactions with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The nitro group can participate in redox reactions, while the vinyl group can undergo addition reactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
3-Fluoro-5-nitro-2-vinylpyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-5-nitropyridine: Similar in structure but lacks the vinyl group, leading to different reactivity and applications.
3-Fluoro-5-vinylpyridine:
2,6-Difluoropyridine: Contains two fluorine atoms, which significantly alter its chemical behavior compared to this compound.
The presence of the nitro and vinyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H5FN2O2 |
|---|---|
Peso molecular |
168.12 g/mol |
Nombre IUPAC |
2-ethenyl-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C7H5FN2O2/c1-2-7-6(8)3-5(4-9-7)10(11)12/h2-4H,1H2 |
Clave InChI |
RNPGSWZFNNCBNJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=C(C=N1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


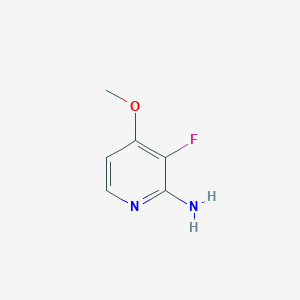
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
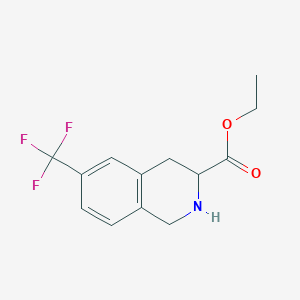
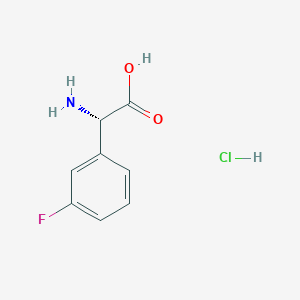
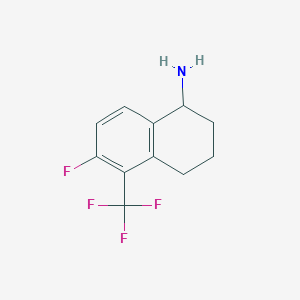
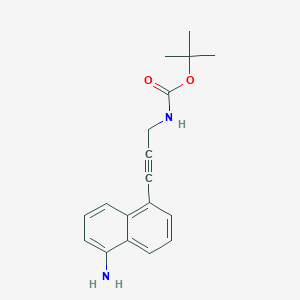
![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)
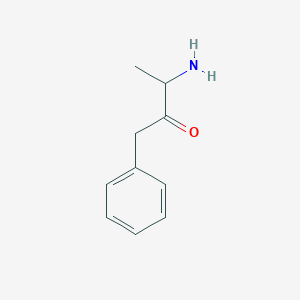
![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13119463.png)
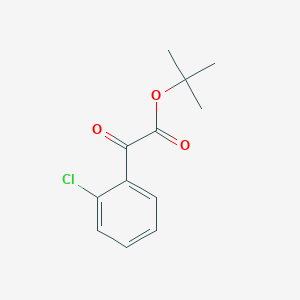
![8-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13119480.png)
